2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid, also known as hexafluoropropylene oxide dimer acid, is a perfluorinated compound with the Chemical Abstracts Service Registry Number 13252-13-6. This compound is classified as a per- and polyfluoroalkyl substance (PFAS), which are synthetic chemicals characterized by their carbon-fluorine bonds that confer unique properties such as resistance to heat, water, and oil. The development of this compound is part of a broader initiative to replace longer-chain PFAS like perfluorooctanoic acid due to environmental and health concerns associated with traditional PFAS compounds .
The synthesis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid typically involves several chemical processes:
These methods ensure that the resulting compound possesses the desired chemical properties for industrial applications .
The molecular structure of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid can be represented as follows:
The structure features a propanoic acid backbone with multiple fluorinated groups attached, enhancing its hydrophobicity and thermal stability.
The compound's structural characteristics include:
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid participates in various chemical reactions typical of carboxylic acids and fluorinated compounds:
These reactions are fundamental in understanding its behavior in different environments and applications .
The mechanism of action for 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid primarily revolves around its interactions at the molecular level with biological systems:
Relevant analyses indicate that while it possesses beneficial properties for industrial applications, environmental persistence raises concerns regarding its ecological impact .
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid has several significant applications:
The ongoing research aims to better understand its behavior in biological systems and potential alternatives that mitigate environmental risks associated with fluorinated compounds .
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid (trade name: GenX) emerged as a primary replacement for perfluorooctanoic acid following regulatory actions targeting legacy per- and polyfluoroalkyl substances. The phase-out initiative was catalyzed by the 2006 U.S. Environmental Protection Agency stewardship program that mandated the elimination of perfluorooctanoic acid from emissions and products by 2015 [3]. This voluntary agreement evolved into binding legislation through the 2019 EU Persistent Organic Pollutants Regulation, which prohibited perfluorooctanoic acid with limited exemptions [3]. The compound was specifically engineered to maintain thermal stability and surfactant properties essential for fluoropolymer manufacturing while purportedly reducing bioaccumulation potential [4]. Industry adoption accelerated following its classification as a "polymer of low concern" under initial regulatory frameworks, though this designation is now contested [3].
Table: Regulatory Milestones Driving Transition to 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic Acid
| Year | Policy Instrument | Impact on Legacy Per- and Polyfluoroalkyl Substances |
|---|---|---|
| 2006 | U.S. EPA PFOA Stewardship Program | Voluntary industry commitment to eliminate perfluorooctanoic acid by 2015 |
| 2019 | EU Persistent Organic Pollutants Regulation (EU 2019/1021) | Binding prohibition of perfluorooctanoic acid with narrow exemptions |
| 2020 | EU Drinking Water Directive (2020/2184) | Established 0.1 μg/L cumulative limit for 20 per- and polyfluoroalkyl substances including precursors |
| 2023 | REACH Candidate List Update | Designated 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid as "Substance of Very High Concern" |
Divergent regulatory approaches characterize the governance of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid across major jurisdictions. The European Chemicals Agency added the compound to the REACH Candidate List of Substances of Very High Concern in 2023, subjecting it to rigorous authorization requirements under Regulation (EC) No 1907/2006 [3]. This listing triggers mandatory disclosure obligations throughout supply chains and prohibits consumer product use above 0.1% concentration [3]. Conversely, the United States addresses the compound through existing frameworks: The Environmental Protection Agency's October 2024 proposal designates it among 16 individual per- and polyfluoroalkyl substances slated for Toxics Release Inventory reporting, establishing a 100-pound annual threshold for manufacturing, processing, or use [2]. The compound's inclusion stems from the National Defense Authorization Act for Fiscal Year 2020, which mandates automatic Toxics Release Inventory listing when per- and polyfluoroalkyl substances meet specific toxicity criteria [2].
Asia-Pacific regulatory alignment remains fragmented, with Japan regulating the compound under the Chemical Substances Control Law while China maintains no substance-specific restrictions. The 2025 European Union proposal for a comprehensive per- and polyfluoroalkyl substances restriction (covering >10,000 compounds) would prohibit 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid in firefighting foams, food-contact packaging, and consumer textiles absent critical use exemptions [3].
Table: Comparative International Regulatory Status (as of June 2025)
| Jurisdiction | Regulatory Framework | Status of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic Acid |
|---|---|---|
| European Union | REACH Candidate List | Designated "Substance of Very High Concern" (2023) |
| United States | Toxics Release Inventory | Proposed for listing (100-lb reporting threshold; 2024) |
| Germany | Drinking Water Ordinance | 0.02 μg/L limit for 4 specific per- and polyfluoroalkyl substances from 2028 |
| France | Law on Protection from Per- and Polyfluoroalkyl Substances (2025) | Prohibits use in consumer products by 2026 |
| Japan | Chemical Substances Control Law | Regulated as Class I Specified Chemical Substance |
Industrial deployment of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid has generated significant permitting conflicts, particularly regarding atmospheric emissions during fluoropolymer production. Controversy centers on whether the compound should be classified under existing per- and polyfluoroalkyl substances emission categories or require novel regulatory parameters. The European Chemicals Agency's 2023 restriction proposal noted that thermal degradation during manufacturing may generate trifluoroacetic acid—a persistent atmospheric pollutant [3]. Regulatory agencies disagree on whether to: (1) incorporate the compound under broad per- and polyfluoroalkyl substances permitting frameworks, or (2) establish compound-specific Best Available Technique reference documents under the Industrial Emissions Directive.
The U.S. Environmental Protection Agency's 2024 Toxics Release Inventory proposal acknowledges these controversies by designating the compound as a "chemical of special concern," eliminating eligibility for the 1,000-pound "de minimis" exemption historically available to other Toxics Release Inventory substances [2]. This reclassification subjects facilities to immediate reporting without applicability thresholds. Legal challenges have emerged in the European Union regarding emission monitoring methodologies, where manufacturers argue current stack testing cannot distinguish the compound from legacy per- and polyfluoroalkyl substances. Environmental regulators counter that aggregate per- and polyfluoroalkyl substances measurements sufficiently demonstrate ecological risk [3].
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